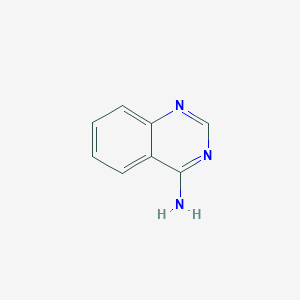
2,2'-Hydrazonobisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-hydrazonobis- is a chemical compound with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. It is also known by several other names, including 2,2’-(Hydrazine-1,1-diyl)di(ethanol) and 1,1-Bis(2-hydroxyethyl)hydrazine . This compound is characterized by the presence of two ethanol groups attached to a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-hydrazonobis- typically involves the reaction of hydrazine with ethylene oxide or ethylene glycol under controlled conditions. The reaction can be represented as follows:
[ \text{N}_2\text{H}_4 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2 ]
In this reaction, hydrazine reacts with ethylene oxide to form Ethanol, 2,2’-hydrazonobis-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of Ethanol, 2,2’-hydrazonobis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-hydrazonobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethanol, 2,2’-hydrazonobis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical processes.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Properties
CAS No. |
13529-51-6 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
InChI Key |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
Canonical SMILES |
C(CO)N(CCO)N |
Key on ui other cas no. |
13529-51-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)











![(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol](/img/structure/B77748.png)
